N-(2-Aminoethyl)biotinamide
CAS No.: 111790-37-5
VCID: VC20753316
Molecular Formula: C12H22N4O2S
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.

Description | What is N-(2-Aminoethyl)biotinamide?N-(2-Aminoethyl)biotinamide, also known as Neurobiotin, is an amino derivative of biotin . It is often used as an intracellular label for cells, especially neurons, in neuronal tracing studies . These studies visualize neural architecture and identify gap junction coupling . Compared to other neuronal labels, N-(2-Aminoethyl)biotinamide is more soluble and non-toxic . It remains in cells longer and can be fixed with formalin or glutaraldehyde . Detection is achieved using avidin or streptavidin systems with chromogenic or fluorescence visualization methods . N-(2-AMINOETHYL)-BIOTINAMIDE Identification
Synonyms and IdentifiersN-(2-Aminoethyl)biotinamide has several synonyms and identifiers:
Research ApplicationsN-(2-Aminoethyl)biotinamide (Neurobiotin) is a useful neuroanatomical tracer for in vivo anterograde tracing . Studies have demonstrated its effectiveness in tracing neuronal organization .
SynthesisN-(2-aminoethyl)biotinamide can be synthesized through various methods :
Advantages of N-(2-Aminoethyl)biotinamideCompared to other biotin derivatives, N-(2-Aminoethyl)biotinamide offers unique advantages : |
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CAS No. | 111790-37-5 | ||||||||||||||||||||
Product Name | N-(2-Aminoethyl)biotinamide | ||||||||||||||||||||
Molecular Formula | C12H22N4O2S | ||||||||||||||||||||
Molecular Weight | 286.4 g/mol | ||||||||||||||||||||
IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide | ||||||||||||||||||||
Standard InChI | InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)/t8-,9-,11-/m0/s1 | ||||||||||||||||||||
Standard InChIKey | BNCJEZWKLUBUBB-QXEWZRGKSA-N | ||||||||||||||||||||
Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2 | ||||||||||||||||||||
SMILES | C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | ||||||||||||||||||||
Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | ||||||||||||||||||||
Synonyms | (3aS,4S,6aR)-N-(2-Aminoethyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide; [3aS-(3aα,4β,6aα)]-N-(2-Aminoethyl)hexahydro-2-oxo-_x000B_1H-thieno[3,4-d]imidazole-4-pentanamide; | ||||||||||||||||||||
PubChem Compound | 83901 | ||||||||||||||||||||
Last Modified | Sep 14 2023 |
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